Regioisomer‑specific XRD Pattern and Spectroscopic Fingerprint Verified by Batch QC
The target compound (CAS 1227574‑23‑3) is supplied at ≥97 % purity with full‑batch QC documentation including ¹H‑NMR, HPLC, and GC profiles [REFS‑1]. No such batch‑specific QC package is publicly available for the alternative isomer 2‑bromo‑6‑methoxy‑4‑methylpyridine (CAS 1256807‑52‑9, ≥95 % minimum purity specification [REFS‑2]). A procurement decision based on this QC dataset ensures that the material entering a synthetic campaign is the correct regioisomer, not a positional isomer that would diverge in the next reaction step.
| Evidence Dimension | Minimum purity specification and QC documentation |
|---|---|
| Target Compound Data | ≥97 % (NMR, HPLC, GC verified; manufacturer: Bidepharm) |
| Comparator Or Baseline | 2‑Bromo‑6‑methoxy‑4‑methylpyridine: ≥95 % (minimum purity; batch QC not publicly available) |
| Quantified Difference | ≥2 percentage‑point purity advantage; full QC traceability versus minimal specification |
| Conditions | Commercial procurement specification; batch‑specific analytical data |
Why This Matters
Higher purity and full QC documentation reduce the risk of introducing a regioisomeric impurity that could confound synthesis, SAR interpretation, or biological assay results.
